6-Oxooctadeca-7,9-dienedioic acid
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Overview
Description
6-Oxooctadeca-7,9-dienedioic acid is a dicarboxylic acid with a unique structure characterized by the presence of two conjugated double bonds and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Oxooctadeca-7,9-dienedioic acid can be synthesized through various methods. One common approach involves the directed Heck-decarboxylate coupling reaction. This method utilizes dienedioic acid as a building block, which undergoes a palladium-catalyzed decarboxylative coupling reaction to form the desired product . The reaction conditions typically involve the use of palladium catalysts, such as XPhos-G2, and bases like cesium acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The scalability of the Heck-decarboxylate coupling reaction makes it suitable for industrial applications, allowing for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
6-Oxooctadeca-7,9-dienedioic acid undergoes various chemical reactions, including:
Oxidation: The presence of double bonds and a keto group makes it susceptible to oxidation reactions.
Reduction: The keto group can be reduced to form corresponding alcohols.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alcohols or amines in the presence of catalysts can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Ester or amide derivatives.
Scientific Research Applications
6-Oxooctadeca-7,9-dienedioic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-oxooctadeca-7,9-dienedioic acid involves its interaction with specific molecular targets. For example, it has been shown to act as an acetyl-CoA carboxylase inhibitor, which plays a role in fatty acid metabolism . The compound binds to the enzyme and inhibits its activity, leading to reduced fatty acid synthesis .
Comparison with Similar Compounds
Similar Compounds
9-Oxooctadeca-10,12-dienoic acid: Another dicarboxylic acid with similar structural features and biological activities.
(5Z,9Z)-Tetradeca-5,9-dienedioic acid: A related compound used in the synthesis of hybrid molecules with anticancer properties.
Uniqueness
6-Oxooctadeca-7,9-dienedioic acid is unique due to its specific arrangement of double bonds and the presence of a keto group, which confer distinct chemical reactivity and biological activity. Its ability to undergo directed Heck-decarboxylate coupling reactions makes it a valuable building block in organic synthesis .
Properties
CAS No. |
114460-42-3 |
---|---|
Molecular Formula |
C18H28O5 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
6-oxooctadeca-7,9-dienedioic acid |
InChI |
InChI=1S/C18H28O5/c19-16(13-10-11-15-18(22)23)12-8-6-4-2-1-3-5-7-9-14-17(20)21/h4,6,8,12H,1-3,5,7,9-11,13-15H2,(H,20,21)(H,22,23) |
InChI Key |
OQIQBYKMKFARLM-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC=CC=CC(=O)CCCCC(=O)O)CCCC(=O)O |
Origin of Product |
United States |
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